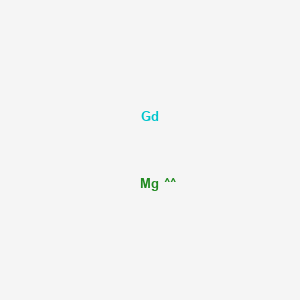

Gadolinium--magnesium (1/1)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

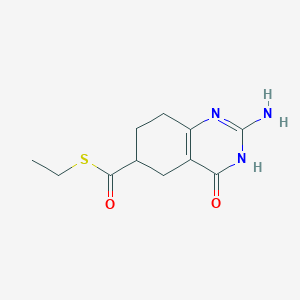

Gadolinium–magnesium (1/1) is a binary alloy composed of equal parts gadolinium and magnesium. Gadolinium is a rare-earth metal known for its magnetic properties, while magnesium is a lightweight metal with excellent mechanical properties. The combination of these two elements results in a compound with unique characteristics, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of gadolinium–magnesium (1/1) can be achieved through several methods, including:

Electrophoretic Deposition: Gadolinium oxide is electrophoretically deposited on anodized magnesium alloy and then sintered at 250°C for 1 hour.

Co-precipitation Method: This method involves the molecular-level mixing of gadolinium and magnesium, followed by calcination at reduced temperatures to produce the desired compound.

Industrial Production Methods

Industrial production of gadolinium–magnesium (1/1) typically involves alloying techniques where gadolinium and magnesium are melted together under controlled conditions to form a homogeneous mixture. The alloy is then cast into the desired shape and further processed to achieve the required properties.

Analyse Des Réactions Chimiques

Types of Reactions

Gadolinium–magnesium (1/1) undergoes various chemical reactions, including:

Oxidation: Both gadolinium and magnesium react with atmospheric oxygen to form oxides.

Reduction: Gadolinium and magnesium can be reduced from their oxides using reducing agents such as hydrogen or carbon.

Substitution: Gadolinium–magnesium (1/1) can undergo substitution reactions where one element is replaced by another in the compound.

Common Reagents and Conditions

Oxidation: Requires exposure to atmospheric oxygen or other oxidizing agents.

Reduction: Typically involves high temperatures and reducing agents like hydrogen or carbon.

Substitution: Involves the use of other metals or elements that can replace gadolinium or magnesium in the compound.

Major Products Formed

Oxidation: Gadolinium oxide (Gd₂O₃) and magnesium oxide (MgO).

Reduction: Pure gadolinium and magnesium metals.

Substitution: New alloys or compounds with different properties.

Applications De Recherche Scientifique

Gadolinium–magnesium (1/1) has a wide range of scientific research applications, including:

Biomedical Applications: The compound is used in the development of biocompatible coatings for implants.

Magnetic Resonance Imaging (MRI): Gadolinium’s paramagnetic properties make it useful as a contrast agent in MRI, improving the visualization of tissues and organs.

Materials Science: The alloy is studied for its mechanical properties, including its strength, ductility, and resistance to corrosion.

Mécanisme D'action

The mechanism by which gadolinium–magnesium (1/1) exerts its effects depends on its application:

Biomedical Applications: The gadolinium coating on magnesium implants enhances biocompatibility, promotes osteogenic gene expression, and exhibits antimicrobial properties.

MRI Contrast Agent: Gadolinium ions shorten the spin-lattice relaxation time (T1) of voxels in which they are present, resulting in a brighter signal on T1-weighted images.

Comparaison Avec Des Composés Similaires

Similar Compounds

Gadolinium–aluminum (1/1): Another binary alloy with similar magnetic properties but different mechanical characteristics.

Magnesium–zinc (1/1): A lightweight alloy with excellent corrosion resistance and mechanical properties.

Uniqueness

Gadolinium–magnesium (1/1) is unique due to its combination of magnetic and mechanical properties. The presence of gadolinium imparts paramagnetic properties, making it useful in MRI applications, while magnesium provides lightweight and high-strength characteristics, making it valuable in biomedical and industrial applications.

Propriétés

Numéro CAS |

12024-64-5 |

|---|---|

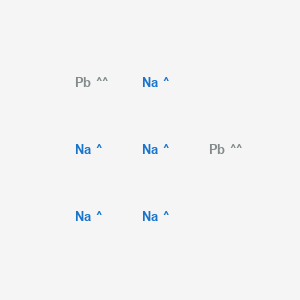

Formule moléculaire |

GdMg |

Poids moléculaire |

181.6 g/mol |

Nom IUPAC |

gadolinium;magnesium |

InChI |

InChI=1S/Gd.Mg |

Clé InChI |

DFIYZNMDLLCTMX-UHFFFAOYSA-N |

SMILES canonique |

[Mg].[Gd] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-Tris[(3,4-dichlorobenzyl)sulfanyl]pyridazine](/img/structure/B14732428.png)

![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)

![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)